N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both pyrimidine and triazole rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dihydroxypyrimidine with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxypyrimidine: A simpler analog that lacks the triazole ring.
1H-1,2,4-Triazole-3-carboxamide: Another analog that lacks the pyrimidine ring.
Uniqueness
N-(2,6-Dihydroxypyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of both pyrimidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6N6O3 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-6-yl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C7H6N6O3/c14-4-1-3(11-7(16)12-4)10-6(15)5-8-2-9-13-5/h1-2H,(H,8,9,13)(H3,10,11,12,14,15,16) |
InChI Key |
GFUORIIMFKWXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NC(=O)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.